![molecular formula C23H18FN5O2 B3004022 3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-13-8](/img/structure/B3004022.png)
3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine-2,4-dione family, which has been the subject of various studies due to its potential biological activities. Research has shown that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit a range of biological properties, including antidepressant and anxiolytic-like activities, and can act as ligands for serotonin receptors and adenosine receptor antagonists .
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives often involves the use of iridium-catalyzed N-allylations, which have been shown to be highly regio- and enantioselective. These reactions can yield high yields and selectivity for the desired products . Additionally, the synthesis of related compounds has been achieved through intramolecular alkylation, starting from substituted purine diones .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of a purine core, which can be substituted at various positions to modulate the compound's biological activity and receptor affinity. Docking studies have suggested that substituents at specific positions of the imidazo[2,1-f]purine-2,4-dione system are crucial for receptor affinity and selectivity, particularly towards serotonin receptors .
Chemical Reactions Analysis
Imidazo[2,1-f]purine derivatives can undergo various chemical reactions, including N-allylation and intramolecular alkylation, as mentioned in the synthesis analysis. The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the outcome of the reactions and the stability of the resulting products .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as lipophilicity and metabolic stability, have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. These properties are important for determining the potential of these compounds as pharmaceutical agents, as they affect the bioavailability and pharmacokinetics of the drugs .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds similar to the specified chemical, have been synthesized and evaluated for their potential as antidepressant agents. These compounds demonstrated notable affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity, indicating their relevance in the development of antidepressant and anxiolytic drugs (Zagórska et al., 2016).
Potential Pharmacological Applications
Further research on imidazo[2,1-f]purine-2,4-dione derivatives has shown promising results in preclinical studies, suggesting potential applications in treating affective disorders like anxiety and depression. These compounds have been evaluated for their effects in animal models, highlighting their potential as new therapeutic agents for these conditions (Zagórska et al., 2009).
Receptor Antagonistic Activity
Research on derivatives of imidazo[2,1-f]purine-2,4-diones, including structures similar to the specified compound, has identified potent and selective antagonists of the A3 adenosine receptor. This is significant as adenosine receptors play a crucial role in various physiological processes, and their antagonists can have therapeutic applications in conditions like inflammation, cancer, and cardiovascular diseases (Baraldi et al., 2005).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2/c1-3-13-27-21(30)19-20(26(2)23(27)31)25-22-28(19)14-18(15-7-5-4-6-8-15)29(22)17-11-9-16(24)10-12-17/h3-12,14H,1,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUGIDUPSVLYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

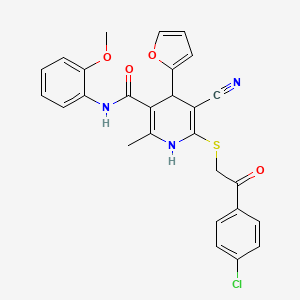
![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)
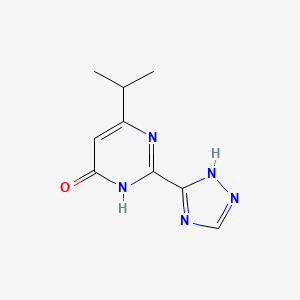
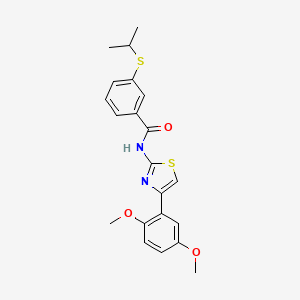
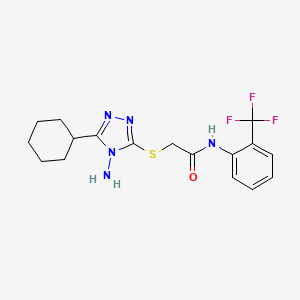
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
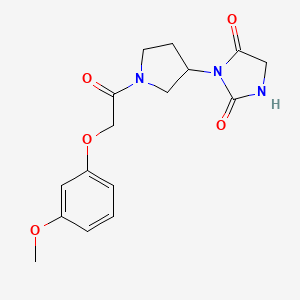
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)
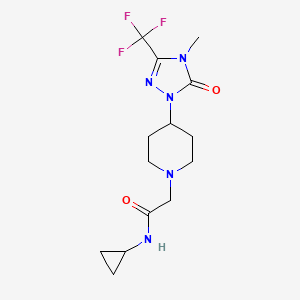

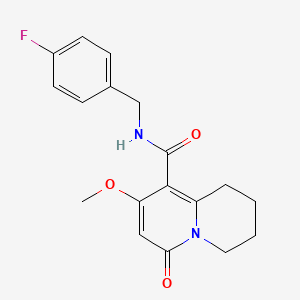
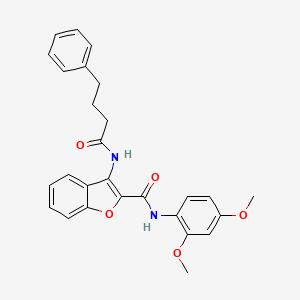
![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)
![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)